molecular formula C15H19N3O5 B8051949 [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid

[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid

Cat. No.: B8051949
M. Wt: 321.33 g/mol
InChI Key: RSOOBYKESCTWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is a complex organic compound that features a benzo[1,3]dioxole moiety, a piperazine ring, and an amino-acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the amino-acetic acid group is attached via an amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzo[1,3]dioxole moiety can intercalate with DNA, while the piperazine ring can bind to enzyme active sites, inhibiting their function. This dual interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is unique due to its combination of a benzo[1,3]dioxole moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-14(20)8-16-15(21)18-5-3-17(4-6-18)9-11-1-2-12-13(7-11)23-10-22-12/h1-2,7H,3-6,8-10H2,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOOBYKESCTWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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